2-phenyl-N'-[(1E)-1-phenylhexylidene]cyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-PHENYL-N’-[(1E)-1-PHENYLHEXYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound characterized by its unique cyclopropane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-N’-[(1E)-1-PHENYLHEXYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the reaction of cyclopropane-1-carbohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the final product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-PHENYL-N’-[(1E)-1-PHENYLHEXYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-PHENYL-N’-[(1E)-1-PHENYLHEXYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-PHENYL-N’-[(1E)-1-PHENYLHEXYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2S)-2-phenyl-N’-[(1E)-1-phenylethylidene]cyclopropane-1-carbohydrazide
- (1R,2S)-2-phenyl-N’-[(1E)-1-phenylethylidene]cyclopropane-1-carbohydrazide
Uniqueness
2-PHENYL-N’-[(1E)-1-PHENYLHEXYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to its specific structural features, such as the cyclopropane ring and the phenylhexylidene group.
Eigenschaften
Molekularformel |
C22H26N2O |
---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
2-phenyl-N-[(E)-1-phenylhexylideneamino]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H26N2O/c1-2-3-6-15-21(18-13-9-5-10-14-18)23-24-22(25)20-16-19(20)17-11-7-4-8-12-17/h4-5,7-14,19-20H,2-3,6,15-16H2,1H3,(H,24,25)/b23-21+ |
InChI-Schlüssel |
FRDPGPVSIMVSIM-XTQSDGFTSA-N |
Isomerische SMILES |
CCCCC/C(=N\NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=CC=C3 |
Kanonische SMILES |
CCCCCC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.